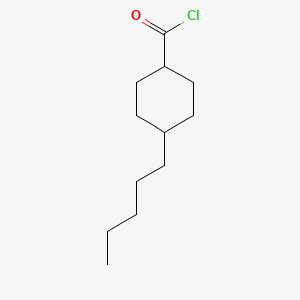

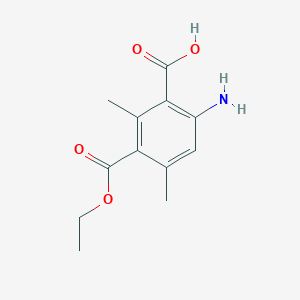

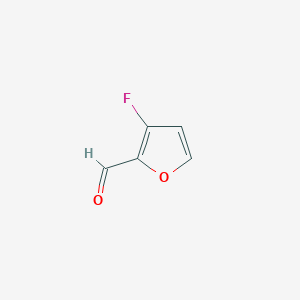

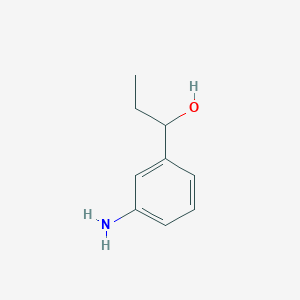

![molecular formula C9H12O3 B3278309 Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one CAS No. 67594-61-0](/img/structure/B3278309.png)

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one

Vue d'ensemble

Description

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one (SBHD) is an organic compound that has been studied extensively in recent years due to its potential applications in the medical, biochemical, and pharmaceutical fields. SBHD is a bicyclic dioxolane that is composed of an oxygen-containing ring, two carbon-containing rings, and a five-carbon-containing spirocyclic ring. This compound has been used in a variety of laboratory experiments and has been demonstrated to have various biochemical and physiological effects.

Applications De Recherche Scientifique

Stereochemical Analysis

The compound is used in stereochemical analysis of alicyclic compounds by C-13 NMR spectroscopy . The nomenclature for this system is straightforward, with exo and endo referring to the orientation of substituents on carbons 2, 3, 5, and 6 relative to C-7, and syn and anti used for C-7 substituents .

Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes

The compound is used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Potential Alternative Jet Fuel

Spiro-hydrocarbons, which include this compound, are potentially a type of novel alternative jet fuel due to their high density and net heat of combustion .

Multimodal Mechanophore

The compound is used as a multimodal mechanophore with force . Each mode of activation results in a unique reaction, entailing retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions .

Aggregation-Induced Emission (AIE)

In this study, a class of spiro-fused bicyclo[3,2,2] octatriene triptycene derivatives with a unique 3D molecular scaffolding structure that display aggregation-induced emission (AIE) activity with bright solid-state blue luminescence .

Succinimide-Fused Spiro[Pyrrolidine-2,3’-Oxindoles]

The compound is used in the construction of succinimide-fused spiro[pyrrolidine-2,3’-oxindole] compounds via 1,3-dipolar cycloaddition involving 3-amino oxindoles and maleimides . This protocol provides a facile and efficient access to structurally diverse succinimide-fused spiro[pyrrolidine-2,3’-oxindole] compounds in good to high yields .

Propriétés

IUPAC Name |

spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHODDELHXDJTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)CC3CC2CC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

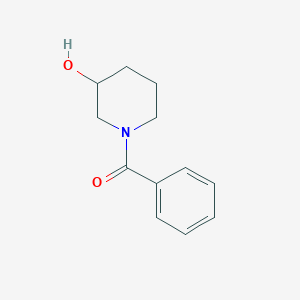

![2-Phenylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B3278301.png)